Bienvenue dans la boutique en ligne BenchChem!

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Orexin receptor antagonist Functional vs. binding potency shift Conformational constraint

tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS 1279882-74-4) is a monoprotected bicyclic diamine comprising a [4.2.1] bridged scaffold with a Boc group at the 3-position and a free secondary amine at the 9-position. This compound serves as a key chiral building block in medicinal chemistry, having been employed as the core intermediate in the discovery of potent dual orexin receptor antagonists for insomnia and systematically evaluated as a conformationally constrained scaffold for δ-opioid receptor agonists.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1279882-74-4
Cat. No. B2979722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
CAS1279882-74-4
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CCC(C1)N2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
InChIKeyWFPATFQNPHQQIG-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3,9-Diazabicyclo[4.2.1]nonane-3-carboxylate (CAS 1279882-74-4): Procurement-Grade Constrained Bicyclic Diamine for GPCR and Kinase Drug Discovery


tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS 1279882-74-4) is a monoprotected bicyclic diamine comprising a [4.2.1] bridged scaffold with a Boc group at the 3-position and a free secondary amine at the 9-position. This compound serves as a key chiral building block in medicinal chemistry, having been employed as the core intermediate in the discovery of potent dual orexin receptor antagonists for insomnia [1] and systematically evaluated as a conformationally constrained scaffold for δ-opioid receptor agonists [2].

Why the 3-Boc Regioisomer of 3,9-Diazabicyclo[4.2.1]nonane Cannot Be Substituted by the 9-Boc Analog or Unprotected Core in Sequential Derivatization


The tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate regioisomer is the essential intermediate for the synthesis of orexin receptor antagonists, where the free 9-position amine undergoes heteroarylation with 2-chloro-6-fluoroquinazoline prior to amide coupling (Scheme 1, [1]). The 9-Boc regioisomer (CAS 1251015-63-0) would direct the first derivatization step to the incorrect nitrogen, producing an inactive constitutional isomer. The unprotected 3,9-diazabicyclo[4.2.1]nonane core lacks the orthogonal protection required for sequential functionalization without complex protection/deprotection cycles, increasing step count and reducing overall yield [1]. This regiospecificity is not a generic feature of all Boc-protected bicyclic diamines but is dictated by the synthetic route to the target pharmacophore.

Quantitative Differentiation Evidence for tert-Butyl 3,9-Diazabicyclo[4.2.1]nonane-3-carboxylate vs. Closest Analogs


Constrained 3,9-Diazabicyclo[4.2.1]nonane Core Increases FLIPR/Binding Ki Shift by 3–8-Fold vs. Unconstrained 1,4-Diazepane in Orexin Antagonists

In a direct head-to-head comparison within the same study, the constrained diazepane 8a (synthesized from 3-Boc-3,9-diazabicyclo[4.2.1]nonane) exhibited a FLIPR IC50 / binding Ki shift of 160–340, compared to a shift of only 24–45 for the unconstrained diazepane comparator 1 [1]. This ~3–8-fold greater shift indicates that conformational restriction alters the relationship between target binding and functional antagonism, a critical parameter in hit-to-lead optimization.

Orexin receptor antagonist Functional vs. binding potency shift Conformational constraint

Measured Log P of 3,9-Diazabicyclo[4.2.1]nonane-Derived Orexin Antagonist Exceeds >3.4 vs. 2.9 for Unconstrained Comparator, Correlating with Oral Bioavailability

The 3,9-diazabicyclo[4.2.1]nonane-derived compound 8a demonstrated a measured Log P >3.4, representing a >0.5 log unit increase over the unconstrained diazepane 1 (Log P = 2.9), while maintaining comparable polar surface area (71 Ų vs. 74 Ų) and high passive permeability (Papp >25 × 10⁻⁶ cm/s; LLC-PK1 cells) [1]. This increased lipophilicity was associated with good oral bioavailability and confirmed sleep-promoting activity in a rat EEG model [1].

Lipophilicity Oral bioavailability CNS drug design

3,9-Diazabicyclo[4.2.1]nonane Core Confers Distinct δ-Opioid Receptor Selectivity Profile vs. 3,8-Diazabicyclo[3.2.1]octane in Cross-Scaffold Comparison

In a systematic scaffold-hopping study of diazabicycloalkane δ-opioid agonists, the 3,9-diazabicyclo[4.2.1]nonane derivative (compound 5) demonstrated δ agonism and high δ receptor affinity, but the 3,8-diazabicyclo[3.2.1]octane-based compound 4 showed superior δ affinity and selectivity relative to the reference agonist SNC80 [1]. This cross-scaffold comparison establishes that the [4.2.1] core produces a different selectivity trajectory than the [3.2.1] isomer, relevant when receptor subtype selectivity is the primary optimization objective.

δ-Opioid agonist Scaffold hopping Selectivity

Crystallization-Induced Diastereomer Transformation (CIDT) Enables Scalable Enantioselective Access to (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane, Reducing Reliance on Chiral Chromatography

Lisnyak et al. (2023) reported a CIDT-based asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, using (S)-phenylethylamine as a chiral auxiliary and nortropinone as the starting material. The process proceeds via stereospecific Beckmann rearrangement followed by LiAlH₄ reduction to deliver the monoprotected enantiopure bicyclic diamine [1]. This route circumvents the need for chiral HPLC separation of the racemic cis mixture (CAS 1279882-74-4), offering a scalable alternative for programs requiring single-enantiomer intermediates.

Asymmetric synthesis Crystallization-induced diastereomer transformation Scalable manufacturing

High-Impact Application Scenarios for tert-Butyl 3,9-Diazabicyclo[4.2.1]nonane-3-carboxylate Based on Quantitative Differentiation Evidence


Orexin Receptor Antagonist Lead Optimization for Insomnia

Programs targeting dual orexin receptor antagonism for sleep disorders benefit from the 3,9-diazabicyclo[4.2.1]nonane core's ~3–8-fold greater FLIPR/binding shift and >0.5 log unit higher lipophilicity compared to unconstrained diazepanes, properties that drove good oral bioavailability and sleep-promoting efficacy in rat EEG models [1]. The regiospecific 3-Boc protection is mandatory for the synthetic route to clinical candidates such as suvorexant analogs.

δ-Opioid Receptor Modulator Scaffold-Hopping Campaigns

When exploring diazabicycloalkane cores for δ-opioid agonists, the [4.2.1] scaffold provides a selectivity fingerprint distinct from the [3.2.1] and [3.3.1] isomers, as established by systematic cross-scaffold SAR [2]. This enables rational selection of the core that matches the desired receptor subtype selectivity profile, avoiding wasted synthesis on scaffolds that lead to inferior selectivity.

KRAS Inhibitor Programs Utilizing Bicyclic Diamine Solubilizing Groups

Patent disclosures (e.g., WO2022192790A1) demonstrate the use of 3,9-diazabicyclo[4.2.1]nonane as a solvent-exposed moiety in KRAS inhibitor design, where the constrained bicyclic framework provides conformational rigidity that can improve pharmacokinetic properties without compromising target engagement. The 3-Boc intermediate enables modular incorporation into diverse chemotypes.

Enantiopure Chiral Building Block Manufacturing for cGMP API Synthesis

The CIDT asymmetric synthesis route [3] provides a scalable, chromatography-free method to produce the (1S,6R)-enantiomer of the 3,9-diazabicyclo[4.2.1]nonane core for clinical candidate manufacturing. This eliminates the cost and throughput limitations of chiral HPLC separation of the racemic cis material (CAS 1279882-74-4), directly enabling process chemistry scale-up.

Quote Request

Request a Quote for t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.